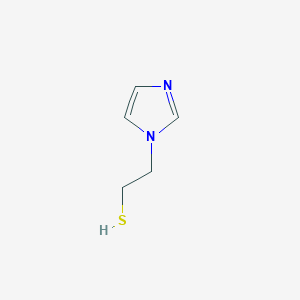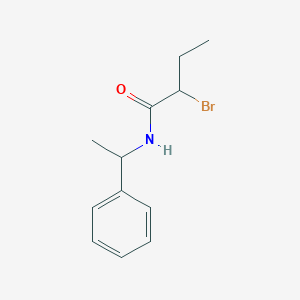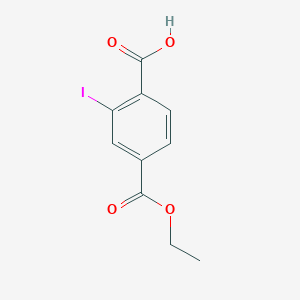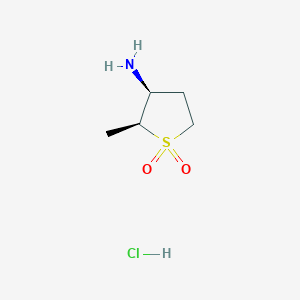
(2S,3S)-3-Amino-2-methyltetrahydrothiophene 1,1-dioxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-amino-2-methyl-1lambda6-thiolane-1,1-dione hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique thiolane ring structure, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-amino-2-methyl-1lambda6-thiolane-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino acid derivative with a thiolane precursor in the presence of a strong acid, such as hydrochloric acid, to form the desired compound. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (2S,3S)-3-amino-2-methyl-1lambda6-thiolane-1,1-dione hydrochloride is scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and improve the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-amino-2-methyl-1lambda6-thiolane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
(2S,3S)-3-amino-2-methyl-1lambda6-thiolane-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-amino-2-methyl-1lambda6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-Hydroxybupropion hydrochloride: A chiral compound with similar structural features but different pharmacological properties.
(2S,3S)-2-amino-3-methylpentanoate hydrochloride: Another chiral compound used in pharmaceutical research.
Uniqueness
(2S,3S)-3-amino-2-methyl-1lambda6-thiolane-1,1-dione hydrochloride stands out due to its unique thiolane ring structure, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C5H12ClNO2S |
|---|---|
Peso molecular |
185.67 g/mol |
Nombre IUPAC |
(2S,3S)-2-methyl-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-4-5(6)2-3-9(4,7)8;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1 |
Clave InChI |
VGDBFHMFMFSGST-FHAQVOQBSA-N |
SMILES isomérico |
C[C@H]1[C@H](CCS1(=O)=O)N.Cl |
SMILES canónico |
CC1C(CCS1(=O)=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


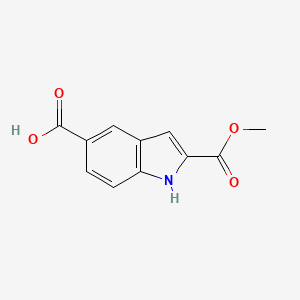
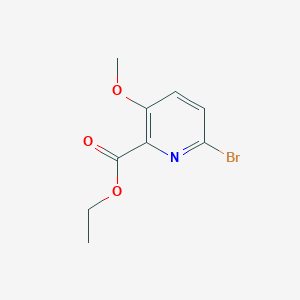
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile](/img/structure/B13655342.png)
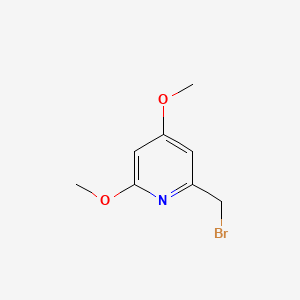
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)
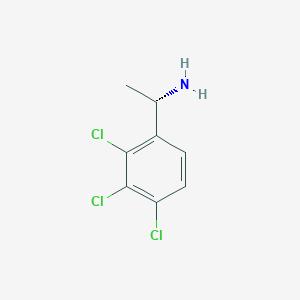
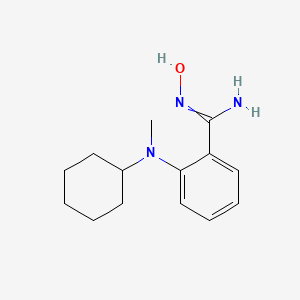
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
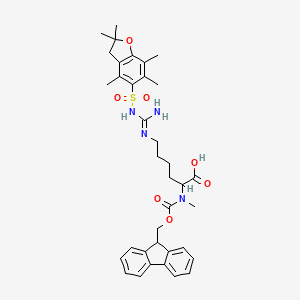
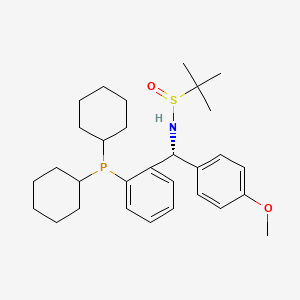
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)
